Ethyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate
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Overview
Description
Ethyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their broad range of biological activities and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate typically involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of a silver salt of heteropoly acid. This reaction forms ethyl 2-methyl-4-phenyl-3-quinoline carboxylate, which is then further modified to introduce the thienylcarbonylamino group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Ethyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties, making this compound a candidate for drug development.
Industry: It can be used in the development of materials with specific electronic or luminescent properties.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate involves its interaction with various molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-4-phenyl-3-quinoline carboxylate
- 2-(4-Bromo-5-ethylnylthiophen-2-yl)-6-ethynyl-4-phenylquinoline
- 4-[2-(Diethylamino) ethylamino] quinolin-7-ol
Uniqueness
Ethyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate is unique due to the presence of the thienylcarbonylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific biological interactions and developing new materials with tailored properties .
Properties
IUPAC Name |
ethyl 2-methyl-4-(thiophene-2-carbonylamino)quinoline-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-3-23-18(22)12-6-7-14-13(10-12)15(9-11(2)19-14)20-17(21)16-5-4-8-24-16/h4-10H,3H2,1-2H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTSIAQPLHQAIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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